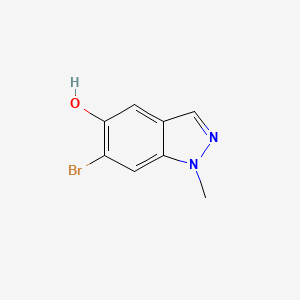
6-bromo-1-methyl-1H-indazol-5-ol
Übersicht
Beschreibung
“6-bromo-1-methyl-1H-indazol-5-ol” is a chemical compound with the molecular formula C8H7BrN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “6-bromo-1-methyl-1H-indazol-5-ol”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles has been described, which involves the formation of an N–H ketimine species followed by a reaction to form an N–N bond .Molecular Structure Analysis
The molecular structure of “6-bromo-1-methyl-1H-indazol-5-ol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromine atom and a hydroxyl group.Chemical Reactions Analysis
Indazole-containing compounds, including “6-bromo-1-methyl-1H-indazol-5-ol”, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- Regiospecific Synthesis : A study by Dandu et al. (2007) explores the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, utilizing 5-bromo-1-methyl-6,7-dihydro-1H-indazole as a precursor in palladium-catalyzed Suzuki coupling reactions (Dandu et al., 2007).
- Crystal and Molecular Structure Analysis : The work by Nan'ya et al. (1987) discusses the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, providing insights into the molecular configuration of similar compounds (Nan'ya et al., 1987).
Medicinal Chemistry and Pharmacology
- Antimicrobial Activity : Gopalakrishnan et al. (2009) synthesized 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, showing significant antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Gopalakrishnan et al., 2009).
- Synthetic Methodology Development : Nishimura and Saitoh (2016) demonstrated the use of a telescoping process in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery. This improved synthesis approach suggests potential applications in streamlining the production of pharmaceutically relevant compounds (Nishimura & Saitoh, 2016).
Materials Science and Organometallic Chemistry
- Organometallic Complexes : Hurtado et al. (2009) investigated chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands, including indazole derivatives, for their potential in ethylene polymerization. This research indicates a broader application of indazole derivatives in materials science and catalysis (Hurtado et al., 2009).
Zukünftige Richtungen
The future directions for “6-bromo-1-methyl-1H-indazol-5-ol” and similar compounds could involve further exploration of their medicinal applications. Given the wide range of biological activities exhibited by indazole derivatives, there is potential for the development of new drugs to treat various diseases .
Wirkmechanismus
Target of Action
Indazole-containing compounds have been found to inhibit, regulate, and modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in various biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby disrupting the signaling pathways these kinases are involved in .
Biochemical Pathways
For example, they can affect pathways related to cell growth and apoptosis by inhibiting the activity of certain kinases .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Eigenschaften
IUPAC Name |
6-bromo-1-methylindazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-6(9)8(12)2-5(7)4-10-11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZWXUJQORXMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301256 | |
| Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403767-19-0 | |
| Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)
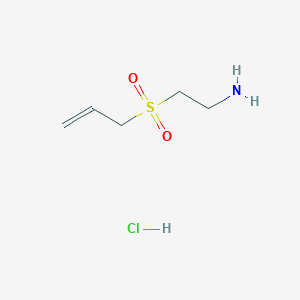
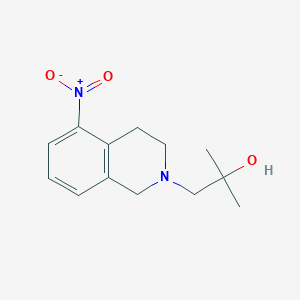
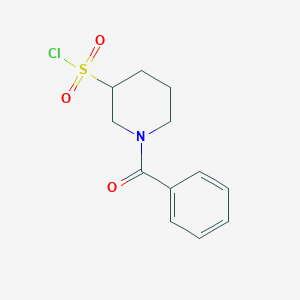

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)
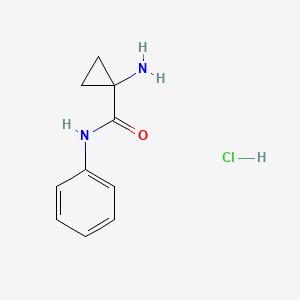

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)


![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)
